Dithiopyr

概要

説明

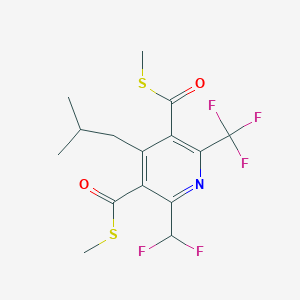

ジチオピルは、主に芝生や観賞用植物の雑草(特にカニクサ)を抑制するために使用される、土壌処理型の除草剤です。幅広い種類のイネ科雑草や広葉雑草に効果を発揮します。 ジチオピルの化学式はC15H16F5NO2S2 であり、分子量は401.42 g/mol です . ジチオピルは、根の成長を阻害することにより作用するため、根系が十分に発達した既存の芝生で使用することが不可欠です .

2. 製法

ジチオピルは、トリフルオロ酢酸エチルとイソバレルアルデヒドを原料とする多段階プロセスによって合成できます . 合成経路には、縮合反応、環化反応、エステル化反応など、いくつかの反応工程が含まれます。 工業生産では、通常、同様の合成経路が用いられますが、高収率で高純度を実現するために、大規模生産に適した方法に最適化されています .

3. 化学反応解析

ジチオピルは、以下のような様々な化学反応を起こします。

酸化: ジチオピルは、特定の条件下で酸化されて、様々な酸化生成物を生成します。

加水分解: ジチオピルは、特にアルカリ性条件下で加水分解され、モノ酸やジ酸を生成します.

置換: ジチオピルは置換反応に参加し、分子中の官能基が他の基で置換されます。

これらの反応で使用される一般的な試薬には、酸化剤、酸、塩基などがあります。 これらの反応によって生成される主な生成物は、通常、官能基が修飾されたジチオピルの誘導体です .

準備方法

Dithiopyr can be synthesized through a multi-step process starting from ethyl trifluoroacetoacetate and isovaleraldehyde . The synthetic route involves several reaction steps, including condensation, cyclization, and esterification reactions. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

化学反応の分析

Hydrolysis Behavior

Dithiopyr demonstrates pH-dependent hydrolysis stability:

| Condition | Half-Life | Key Observations | Source |

|---|---|---|---|

| Neutral pH | Stable | No significant hydrolysis observed | |

| pH 9 (alkaline) | 1053 days | Slow ester hydrolysis via first-order kinetics |

The primary hydrolysis pathway involves cleavage of thiocarboxylic ester groups, forming dicarboxylic acid derivatives. Alkaline conditions promote ester hydrolysis, but this process is not environmentally significant due to slow reaction rates .

Photodegradation Pathways

Light exposure induces distinct degradation patterns in different matrices:

Table 2: Photodegradation Parameters

| Matrix | Half-Life | Major Degradation Products | Light Source |

|---|---|---|---|

| Water | 17.6-20.6 days | Normal acid, Reverse acid, Polar compounds | Natural sunlight |

| Soil | 444.3 days | <5% degradation | UV light (lab) |

In aqueous solutions, photolysis accounts for 75% of initial degradation through free radical mechanisms . Soil-bound this compound shows photostability with <5% degradation under intense UV exposure .

Soil Metabolism Pathways

Microbial action drives soil degradation through aerobic and anaerobic pathways:

Table 3: Soil Degradation Products

| Condition | Timeframe | Major Metabolites | Concentration Peak |

|---|---|---|---|

| Aerobic | 6-12 months | Normal acid, Reverse acid, Diacid | 12 months |

| Anaerobic | Not detected | Requires further study (data pending) | - |

Field dissipation studies show half-lives ranging 17-61 days depending on soil organic content (r²=0.89 for organic matter correlation) . The diacid metabolite constitutes 38% of terminal degradation products .

Thermal Decomposition

At elevated temperatures (>50°C), this compound undergoes pyrolysis:

Table 4: Thermal Breakdown Products

| Temperature | Decomposition Products | Hazard Class |

|---|---|---|

| >100°C | Hydrogen fluoride, Sulfur oxides | Acute toxic |

| >200°C | Nitrogen oxides, Carbon monoxide | Environmental |

Decomposition follows second-order kinetics (k=3.4×10⁻⁴ s⁻¹ at 150°C) with complete breakdown occurring within 2 hours at 250°C .

Microbial Degradation

Soil microorganisms demonstrate 80% degradation efficiency in optimized media:

| Medium | Degradation Rate | Timeframe | Key Enzymes Involved |

|---|---|---|---|

| Czapek Dox | 82% | 15 days | Esterases, Oxygenases |

| Minimal salts | 79% | 15 days | Hydrolytic enzymes |

No persistent metabolites were detected in wheat crops following soil treatment, demonstrating complete environmental breakdown .

科学的研究の応用

Chemical Profile

- Chemical Name : Dithiopyr

- Molecular Formula : C₁₅H₁₆F₅NO₂S₂

- CAS Number : 97886-45-8

- Mode of Action : this compound inhibits the synthesis of amino acids, effectively controlling weed growth through pre-emergent and early post-emergent application.

Agricultural Applications

This compound is primarily used in the following agricultural settings:

- Turf Management :

- Ornamental Planting :

- Oil Palm Cultivation :

Environmental Impact and Safety

This compound is categorized as having low acute toxicity to mammals, making it a safer choice among herbicides. Studies indicate minimal environmental persistence, with a half-life of approximately 444.4 days in soil but only 1.7 days in distilled water .

Human Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted extensive risk assessments on this compound, concluding:

- Low acute toxicity through oral, dermal, or inhalation routes.

- No evidence of carcinogenicity or mutagenicity in tested populations .

- Chronic reference dose (cRfD) established at 0.0036 mg/kg/day based on observed effects in long-term studies .

Case Study 1: Efficacy in Turfgrass

A study conducted by Johnson (1997) demonstrated that this compound effectively controlled large crabgrass with a 94% success rate when applied at a rate of 0.56 kg/ha during the mid-postemergence stage. This illustrates its practical application in turf management where maintaining aesthetic quality is essential.

Case Study 2: Integrated Weed Management in Oil Palm

In a report by the Roundtable on Sustainable Palm Oil (RSPO), this compound was identified as one of the key herbicides used by producers to manage weeds while minimizing chemical inputs. The study highlighted its role in reducing reliance on more toxic herbicides, thus promoting sustainable agricultural practices .

Comparative Efficacy Table

| Herbicide | Target Weeds | Application Timing | Efficacy Rate |

|---|---|---|---|

| This compound | Crabgrass, Broadleaf | Pre-emergent | Up to 94% |

| Glyphosate | Broad-spectrum | Post-emergent | Varies widely |

| Metsulfuron | Annual & Perennial | Pre-emergent | High |

作用機序

ジチオピルは、根の伸長を停止させ、有糸分裂による細胞分裂を阻害することにより、根の成長阻害剤として作用します . ジチオピルは、細胞分裂に不可欠な微小管や紡錘体形成中心の形成を阻害します。 ジチオピルは、チューブリンと直接相互作用するのではなく、微小管関連タンパク質や微小管形成中心と相互作用することにより、微小管の重合と安定性を変化させる可能性があります . その結果、有糸分裂細胞は後期前中期に停止し、細胞分裂と成長が阻害されます .

6. 類似の化合物との比較

ジチオピルは、プロジアミンなどの他の土壌処理型の除草剤と比較されることがよくあります。どちらの化合物も、カニクサなどの雑草の防除に効果がありますが、それぞれ異なる特徴があります。

その他の類似化合物には、ペンディメタリンやキンクロラックなどがあります。これらは、雑草の防除にも使用されますが、作用機序や効果のプロファイルが異なります .

類似化合物との比較

Dithiopyr is often compared with other preemergent herbicides such as prodiamine. While both compounds are effective in controlling crabgrass and other weeds, they have distinct differences:

Prodiamine: Known for its long-lasting preemergent effects, providing up to nine months of weed control.

This compound: Offers both preemergent and early postemergent control of weeds.

Other similar compounds include pendimethalin and quinclorac, which are also used for weed control but have different modes of action and efficacy profiles .

生物活性

Dithiopyr is a selective herbicide primarily used for pre-emergence control of annual grasses and certain broadleaf weeds in turf and ornamental areas. Its biological activity is characterized by its mechanism of action, metabolism, toxicity, and effects on non-target organisms. This article synthesizes diverse research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

This compound functions as a mitosis-inhibiting herbicide. It disrupts the normal cell division process in susceptible plants, leading to stunted growth and eventual death. The compound is particularly effective against certain biotypes of Eleusine indica (goosegrass), although resistance has been documented in some populations, complicating its efficacy.

Resistance Mechanisms

Recent studies have identified two biotypes of E. indica that exhibit resistance to this compound. These resistant biotypes showed only slight reductions in root growth when treated with this compound compared to susceptible biotypes, which experienced complete inhibition . The resistance appears to be linked to enhanced metabolism mediated by cytochrome P450 enzymes, which are common in various herbicide resistance mechanisms .

Absorption and Elimination

This compound is rapidly absorbed and extensively metabolized in mammals. A study involving Fischer 344 rats indicated that after administration of labeled this compound, approximately 90-102% was excreted within seven days, primarily through urine and feces . The compound's metabolites include diacids that are formed through metabolic processes but do not modify the ring nitrogen or fluoroalkyl groups .

Toxicological Studies

Toxicological assessments have demonstrated that this compound has low acute toxicity when administered orally, dermally, or via inhalation (Toxicity Category IV). However, chronic exposure has shown effects such as increased liver weights and histopathological changes in both rats and dogs . Notably, developmental toxicity studies revealed no significant adverse effects at high doses (up to 1000 mg/kg/day) in both rats and rabbits .

Effects on Non-Target Organisms

This compound's impact extends beyond target weeds; it can also affect non-target organisms. For instance, research on Clarias gariepinus (African catfish) indicated significant physiological changes following exposure to this compound, including increased glucose and cholesterol levels . Additionally, the herbicide's behavior in soil suggests strong absorption to soil colloids with low mobility, potentially affecting soil-dwelling organisms .

Field Efficacy

In field experiments conducted across different locations, this compound demonstrated variable efficacy against E. indica. While it provided no control in resistant populations, alternative herbicides like oxadiazon achieved over 85% control under similar conditions . This highlights the importance of understanding local biotype dynamics when applying this compound.

Laboratory Studies

Laboratory bioassays have shown that the root growth inhibition effect of this compound varies significantly between susceptible and resistant biotypes of E. indica. The resistant biotypes exhibited only minor reductions (<25%) in root growth at lower concentrations compared to complete inhibition observed in susceptible strains .

Data Tables

特性

IUPAC Name |

3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032379 | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

65 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.413 g/cu cm at 25 °C (typical) | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-6 mm Hg at 25 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dithiopyr is a mitotic inhibitor of normal cell division of susceptible plants. The formation and function of microtubulin in inhibited. Susceptable plant roots and stunted and fail to function in the presence of dithiopyr. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |

CAS No. |

97886-45-8 | |

| Record name | Dithiopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiopyr | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dithiopyr is a mitotic inhibitor, primarily affecting cell division in susceptible plants. [, ]

A: While the precise mechanism is not fully elucidated, research suggests that this compound disrupts microtubule formation, essential for cell division. This disruption inhibits root and shoot growth, ultimately leading to plant death. [, , ]

A: Yes, this compound exhibits greater efficacy when applied pre-emergence or to early postemergence plants. Its effectiveness diminishes as plants mature, particularly once tillering occurs. [, , , ]

A: Several factors contribute to reduced efficacy on mature plants. These include increased metabolism and detoxification of this compound, reduced absorption and translocation to active sites, and potential dilution of the herbicide within the plant as biomass increases. []

A: this compound has a molecular formula of C14H16F5NO2S2 and a molecular weight of 385.4 g/mol. [, ]

A: While the provided research papers do not explicitly detail spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify this compound and its metabolites. []

A: Higher temperatures can negatively impact this compound's efficacy. Increased temperatures lead to higher volatilization losses, reduced foliar absorption, and potentially faster degradation in the soil. [, ]

A: Research suggests that this compound is relatively immobile in soil, exhibiting strong adsorption to soil particles. Leaching potential is minimal, particularly with proper irrigation management. [, , , ]

A: While the provided research primarily focuses on empirical data, one study utilized the CXTFIT model to analyze this compound's transport parameters in soil columns, demonstrating its limited mobility. []

A: While the provided papers do not delve into specific SAR studies for this compound, they highlight the importance of its methylthioester groups for metabolism and selectivity. []

A: this compound is available in both granular (G) and emulsifiable concentrate (EC) formulations. [, ]

A: this compound can be absorbed by both roots and foliage. It is primarily translocated acropetally (upwards) within the plant, accumulating in actively growing tissues. [, , ]

A: Research primarily relies on field experiments and greenhouse studies to assess this compound's weed control efficacy. These studies typically evaluate visual control ratings and plant biomass reduction. [, , , , ]

A: Research suggests that a single nucleotide polymorphism (SNP) in the α-tubulin gene, leading to a Leu-136-Phe amino acid substitution, is associated with this compound resistance. [, ]

A: The Leu-136-Phe mutation in goosegrass also confers cross-resistance to dinitroaniline herbicides like prodiamine, pendimethalin, and oryzalin. [, ]

A: Yes, research has shown varying levels of resistance to prodiamine and this compound in different annual bluegrass populations, despite all possessing the same Thr-239-Ile α-tubulin mutation. []

A: Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a common method for quantifying this compound and its metabolites in environmental samples. [, , ]

A: Volatilization is a significant route of this compound loss, particularly at higher temperatures. Microbial degradation also plays a role in its breakdown in soil. [, ]

A: this compound exhibits moderate persistence in soil with half-lives ranging from a few weeks to several months, depending on environmental factors like temperature, soil moisture, and microbial activity. [, , ]

A: this compound degradation appears to be influenced by soil pH, with faster degradation occurring under alkaline conditions. This is likely due to enhanced hydrolysis of its methylthioester groups. []

A: Yes, this compound undergoes biodegradation in soil, primarily through microbial activity. The rate of degradation varies depending on soil microorganisms and environmental conditions. [, ]

A: Several alternative pre-emergence herbicides are available for controlling crabgrass and other weeds in turfgrass, including prodiamine, pendimethalin, indaziflam, oxadiazon, and bensulide. [, , , , ]

A: While the provided research does not specify the exact year of introduction, this compound has been used for weed control in turfgrass for many years. []

A: Yes, this compound can be tank-mixed or applied sequentially with other herbicides to broaden the weed control spectrum or enhance control of specific weed species. [, ]

A: Research suggests that combining this compound with cultural practices like adjusting mowing heights can improve weed control efficacy and potentially reduce herbicide application rates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。